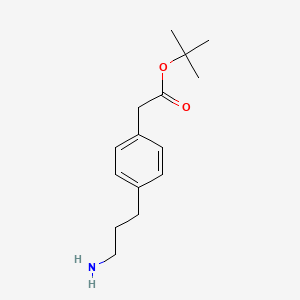

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate

Description

BenchChem offers high-quality Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

tert-butyl 2-[4-(3-aminopropyl)phenyl]acetate |

InChI |

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)11-13-8-6-12(7-9-13)5-4-10-16/h6-9H,4-5,10-11,16H2,1-3H3 |

InChI Key |

LHWMQSVCKRCWMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCCN |

Origin of Product |

United States |

Foundational & Exploratory

Topic: Applications of 4-(3-aminopropyl)phenylacetic acid tert-butyl ester in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents.[1] 4-(3-aminopropyl)phenylacetic acid tert-butyl ester emerges as a highly versatile scaffold, uniquely equipped for the demands of contemporary drug design. Its structure thoughtfully combines a privileged phenylacetic acid core, a reactive primary amine for diverse derivatization, and a sterically hindered tert-butyl ester that serves as a robust protecting group.[2][3] This guide provides an in-depth exploration of the strategic applications of this building block, elucidating its role in constructing compound libraries for structure-activity relationship (SAR) studies, its utility in creating complex molecular architectures through orthogonal synthesis, and its potential as a sophisticated linker in novel therapeutic modalities. We will detail field-proven experimental protocols, offer insights into the causality behind synthetic choices, and present data-driven summaries to empower researchers in leveraging this compound to its fullest potential.

Molecular Architecture and Strategic Value

The efficacy of 4-(3-aminopropyl)phenylacetic acid tert-butyl ester as a synthetic intermediate stems from the distinct roles of its three primary structural components. Understanding these components is key to unlocking its full potential in a research setting.

-

The Phenylacetic Acid Core: Phenylacetic acid and its derivatives are foundational motifs in a vast array of biologically active molecules, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[4][5] This rigid core provides a reliable anchor for orienting functional groups in three-dimensional space, facilitating targeted interactions with biological macromolecules.

-

The (3-Aminopropyl) Side Chain: This flexible chain terminates in a nucleophilic primary amine, presenting a readily accessible "handle" for a wide range of chemical modifications. The propyl linker offers conformational flexibility, allowing the terminal amine to adopt optimal orientations for binding or subsequent reactions. Furthermore, the presence of a basic amino group can significantly influence a molecule's pharmacokinetic properties, such as solubility and cell permeability.[6]

-

The tert-Butyl Ester Protecting Group: The tert-butyl ester is a cornerstone protecting group for carboxylic acids in multi-step organic synthesis.[2] Its significant steric bulk renders it stable to a wide array of reaction conditions, including basic and nucleophilic environments.[7] Crucially, it can be selectively and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), which liberates the carboxylic acid for further functionalization.[8][9] This stability and selective lability are the basis for its use in orthogonal synthetic strategies.

Caption: Key functional components of the title building block.

The Power of Orthogonal Synthesis

The primary strategic advantage of this building block is its amenability to orthogonal synthesis. The term "orthogonality" in this context refers to the ability to perform reactions on one functional group without affecting the other, due to the use of non-interfering reaction conditions.[7] In this molecule, the primary amine can be selectively modified (e.g., through acylation) while the carboxylic acid remains protected as the tert-butyl ester. Subsequently, the ester can be deprotected under acidic conditions without disturbing the newly formed amide bond, revealing the carboxylic acid for a second, independent modification. This two-step, selective functionalization is a powerful tool for rapidly generating molecular diversity from a common intermediate.

Caption: Orthogonal synthesis workflow enabled by the building block.

Synthetic Applications and Methodologies

The true utility of a building block is demonstrated through its practical application in synthesis. Below are core protocols that form the basis of its use in drug discovery campaigns.

Application Case Study: Rapid Library Generation for SAR

A primary goal in early-stage drug discovery is to establish a structure-activity relationship (SAR) by synthesizing and testing a library of related compounds. 4-(3-aminopropyl)phenylacetic acid tert-butyl ester is an ideal starting point for such a campaign.

The general workflow involves two diversification steps:

-

First Diversification (R¹): The primary amine is acylated using a diverse set of carboxylic acids (R¹-COOH), creating a library of amides with the tert-butyl ester intact.

-

Second Diversification (R²): The resulting esters are deprotected, and the now-free carboxylic acid is coupled with a diverse set of amines (R²-NH₂), generating a matrix of unique, bifunctionalized molecules.

Caption: Workflow for generating a diverse compound library.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating standard practices for reaction monitoring and purification to ensure reproducibility and integrity of the final compounds.

Protocol 1: Amide Coupling at the Primary Amine

This procedure details the coupling of a generic carboxylic acid (R¹-COOH) to the primary amine of the title compound using HATU, a common and efficient peptide coupling reagent.

-

Materials:

-

4-(3-aminopropyl)phenylacetic acid tert-butyl ester (1.0 eq)

-

Carboxylic Acid (R¹-COOH) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 4-(3-aminopropyl)phenylacetic acid tert-butyl ester (1.0 eq) and the selected carboxylic acid (1.1 eq).

-

Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the starting ester).

-

Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Add DIPEA (3.0 eq) dropwise to the mixture. A slight exotherm may be observed.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Causality Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting amine confirms reaction completion. A new, less polar spot should appear for the product amide.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure amide product.

-

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol describes the standard procedure for removing the tert-butyl protecting group to unmask the carboxylic acid.[10][11]

-

Materials:

-

tert-Butyl ester-protected intermediate from Protocol 1 (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the tert-butyl ester starting material in DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice-water bath. Expertise Insight: Running this reaction at 0 °C helps to control the exotherm and minimize potential side reactions for sensitive substrates.

-

Add TFA dropwise to the solution. A typical ratio is 20-50% TFA in DCM (v/v).

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

-

Causality Check: Monitor the reaction by TLC or LC-MS. The starting material spot should be completely consumed, and a new, more polar spot corresponding to the carboxylic acid product should appear.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Purification: The crude carboxylic acid can often be purified by trituration with a cold non-polar solvent like diethyl ether or hexanes to induce precipitation of the product, which is then collected by filtration. Alternatively, if impurities persist, purification can be achieved by reverse-phase HPLC.

-

Data Summary and Comparative Analysis

The choice of reagents can significantly impact the outcome of a synthetic step. The following tables provide a comparative overview to guide experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO₂ | Calculated |

| Molecular Weight | 249.35 g/mol | Calculated |

| Appearance | Likely an oil or low-melting solid | Inferred |

| Key Functional Groups | Primary Amine, Phenyl Ring, tert-Butyl Ester | Structural Analysis |

Table 2: Comparison of Common Amide Coupling Reagents for Protocol 1

| Reagent | Advantages | Disadvantages |

| HATU/DIPEA | High efficiency, fast reaction times, low rate of racemization for chiral acids. | Can be expensive, produces urea byproducts that require careful purification. |

| EDC/HOBt | Cost-effective, widely used, byproducts are water-soluble and easily removed. | Can be slower than HATU, HOBt is a potential explosive (used wetted). |

| Acid Chloride | Highly reactive, drives reactions to completion quickly. | Requires an extra step to prepare, harsh conditions may not be suitable for sensitive substrates. |

Conclusion and Future Outlook

4-(3-aminopropyl)phenylacetic acid tert-butyl ester is more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally protected functional groups allow for the rapid and systematic exploration of chemical space, which is the cornerstone of modern medicinal chemistry. The robust and well-documented protocols associated with its functional group transformations provide a reliable platform for generating novel compound libraries with high fidelity.

Looking ahead, the bifunctional nature of this scaffold makes it an excellent candidate for applications beyond traditional SAR studies. Its potential use as a linker in targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), or as a building block for complex macrocycles represents fertile ground for future research. By mastering the application of such versatile intermediates, scientists and researchers are better equipped to tackle the complex challenges of discovering the next generation of medicines.

References

- BenchChem. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. BenchChem.

- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem.

-

Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

- Scribd.

-

MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.

- StackExchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Chemistry Stack Exchange.

- ApsuBlogger. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. ApsuBlogger.

-

Organic Chemistry Portal. tert-Butyl Esters. Organic-Chemistry.org. [Link]

-

Liu, M., et al. (2015). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. [Link]

- Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. RSC.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

- 7. learninglink.oup.com [learninglink.oup.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. tert-Butyl Esters [organic-chemistry.org]

- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Chemical properties of amino-phenyl-acetate derivatives

An In-depth Technical Guide to the Chemical Properties of Amino-Phenyl-Acetate Derivatives

Authored by: A Senior Application Scientist

Abstract

The amino-phenyl-acetate scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of pharmacologically active agents. Its inherent versatility, stemming from the reactive amino, phenyl, and acetate functionalities, allows for extensive structural modifications to modulate biological activity, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the core chemical properties of amino-phenyl-acetate derivatives. We move beyond a simple recitation of facts to explain the causal relationships behind their synthesis, reactivity, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust, self-validating experimental protocols to empower the rational design of novel therapeutics.

Introduction: The Amino-Phenyl-Acetate Core Scaffold

Phenylacetic acid and its derivatives are a versatile class of compounds with a wide range of biological activities.[1] The incorporation of an amino group onto the phenylacetate framework introduces a critical locus for chemical modification and biological interaction. This seemingly simple addition unlocks a vast chemical space, enabling these derivatives to function as key intermediates or active pharmaceutical ingredients (APIs) themselves. Notable non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac are derived from the 2-phenylaminophenylacetic acid backbone, highlighting the therapeutic significance of this structural class.[2]

This guide will dissect the essential chemical characteristics of these derivatives, focusing on three pillars:

-

Synthesis and Reactivity: Understanding how these molecules are constructed and how they behave in chemical transformations.

-

Physicochemical and Spectroscopic Properties: Exploring the intrinsic properties that govern their behavior and the analytical techniques used for their characterization.

-

Structure-Activity and Structure-Toxicity Relationships (SAR/STR): Linking specific structural features to biological function and potential liabilities.

Foundational Chemical Properties

The overall character of an amino-phenyl-acetate derivative is a composite of its three main components: the aromatic ring, the amino group, and the acetate (or acetic acid) moiety.

Physicochemical Characteristics

Properties like solubility, stability, and lipophilicity are critical determinants of a compound's suitability for biological testing and formulation. These are heavily influenced by the nature and position of substituents on the phenyl ring and the amino group.

| Derivative Example | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties & Storage |

| 2-Aminophenyl acetate | C₈H₉NO₂ | 151.16 | --- |

| 4-Aminophenyl acetate | C₈H₉NO₂ | 151.16 | Harmful if swallowed; causes skin and eye irritation.[3] |

| Methyl-2-acetyl amino phenyl acetate | C₁₁H₁₃NO₃ | 207.23 | Stable; ideal for laboratory applications. Store at 0-8°C.[4] |

| Methyl (2-amino-phenyl)-acetate | C₉H₁₁NO₂ | 165.19 | Can be synthesized from methyl (2-nitrophenyl)acetate via hydrogenation.[5] |

Expert Insight: The decision to utilize the methyl or ethyl ester versus the free carboxylic acid is a fundamental choice in drug design. Esters are generally more lipophilic and can act as prodrugs, improving membrane permeability. However, they require in vivo hydrolysis to the active carboxylic acid form. The stability of the ester and its susceptibility to enzymatic cleavage are therefore critical parameters to evaluate early in development.[6]

Spectroscopic Fingerprints

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Protons on the aromatic ring typically appear between δ 6.5-8.0 ppm, with splitting patterns dependent on the substitution. The CH₂ protons of the acetate group are often a singlet around δ 3.5-3.8 ppm. The N-H proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration.[5][7]

-

¹³C NMR: Carbonyl carbons of the ester or acid are found downfield (>165 ppm). Aromatic carbons resonate in the δ 110-150 ppm region.[8]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure. The base peak is often the result of the loss of the two carbonyl groups.[10]

Synthesis Strategies: Constructing the Scaffold

The synthesis of amino-phenyl-acetate derivatives can be approached through several reliable routes. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and scalability.

A common and robust strategy involves the reaction between a primary aromatic amine and an activated acetic acid derivative, such as chloroacetic acid or its acid chloride.

Diagram: General Synthesis Workflow

Caption: General workflow for the synthesis of amino-phenyl-acetate derivatives.

One of the most effective methods for forming the N-phenyl-acetamide bond is the Schotten-Baumann reaction.[7] This involves reacting a primary aromatic amine with chloroacetic acid in the presence of a base, like 10% sodium hydroxide, to yield the N-phenyl-aminoacetic acid intermediate. This intermediate can then be activated, for example with thionyl chloride (SOCl₂), to form the acid chloride, which readily reacts with another amine to form the final amide derivative.[7]

Key Reactivity Patterns: The Aminolysis of Phenyl Acetates

A defining characteristic of phenyl acetate derivatives is their reactivity towards nucleophiles, particularly amines. This reaction, known as aminolysis, is fundamental to their role as acetylating agents and is a key consideration in their stability and interaction with biological macromolecules.[11][12][13]

The mechanism of aminolysis can proceed through two primary pathways: a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. Computational studies suggest that for phenyl acetate reacting with ammonia, the most favorable pathway is a general base-catalyzed neutral stepwise mechanism, where the initial nucleophilic attack is the rate-determining step.[14]

Diagram: Stepwise Aminolysis Mechanism

Caption: Stepwise mechanism for the aminolysis of phenyl acetate.

The stability of the leaving group (the phenoxide ion) is a crucial factor. The presence of electron-withdrawing substituents (e.g., -NO₂, -Cl) on the phenyl ring of the phenyl acetate makes the phenoxide a better leaving group, thus accelerating the reaction rate.[11][12] Conversely, electron-donating groups slow the reaction. This predictable electronic effect is a powerful tool for tuning the reactivity of these derivatives.

Structure-Activity and Structure-Toxicity Relationships (SAR/STR)

Systematic modification of the amino-phenyl-acetate scaffold is a classic strategy in drug discovery to optimize potency and minimize toxicity. Studies on derivatives of 2-phenylaminophenylacetic acid, the core of diclofenac, provide valuable insights.[2]

| Structural Modification | Impact on COX Inhibition (Activity) | Impact on Liver Cytotoxicity (Toxicity) | Rationale / Insight |

| Increased Lipophilicity (e.g., adding alkyl groups) | Variable, can increase binding to hydrophobic active sites. | Generally increases toxicity.[2] | Higher lipophilicity can enhance membrane permeability and accumulation in hepatocytes, increasing the likelihood of forming reactive metabolites. |

| Halogenation (e.g., Cl, Br substituents) | Can significantly alter activity and selectivity. | Pronounced effect on cytotoxicity, with bromination showing high toxicity.[2] | Halogens modify electronic properties and can be sites for metabolic activation. The increased toxicity supports the role of bioactivation as a prerequisite for cytotoxicity.[2] |

| Substituents on Amino Linker | Critical for activity. | Directly impacts metabolic pathways. | The nature of the N-aryl ring and its substituents dictates the orientation within the enzyme active site and susceptibility to oxidative metabolism. |

| Selectivity for COX-2 | Often a design goal to reduce GI side effects. | Negatively affected both activity and toxicity profiles in one study.[2] | This suggests a complex interplay where the structural features driving COX-2 selectivity may also predispose the molecule to bioactivation pathways leading to toxicity. |

Expert Insight: The link between structure, desired activity (e.g., COX inhibition), and undesired toxicity is often complex and non-linear. The data strongly suggest that toxicity in this class is linked to metabolic bioactivation.[2] Therefore, a crucial aspect of the design process is to anticipate metabolic "hot spots" on the molecule and modify the structure to block or alter these pathways without compromising pharmacological activity. This is a central challenge in the development of safer drugs based on this scaffold.

Experimental Protocols

The following protocols are provided as self-validating frameworks. Each step includes a rationale to ensure technical accuracy and reproducibility.

Protocol 1: Synthesis of N-phenyl-2-(phenyl-amino) acetamide Derivative

Based on the Schotten-Baumann reaction.[7]

-

Step I: N-Alkylation

-

Procedure: In a 250 mL conical flask, dissolve primary aromatic amine (0.01 mol) in 50 mL of 10% aqueous sodium hydroxide. To this stirring solution, add chloroacetic acid (0.01 mol) portion-wise over 15 minutes.

-

Causality: The NaOH deprotonates the carboxylic acid and neutralizes the HCl byproduct, driving the nucleophilic substitution reaction between the amine and chloroacetic acid forward.

-

-

Step II: Acid Chloride Formation

-

Procedure: Take the product from Step I and add thionyl chloride (SOCl₂, 5 mL) dropwise under a fume hood at 0°C. Once the addition is complete, reflux the mixture for 30 minutes. Remove excess SOCl₂ under reduced pressure.

-

Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to reactive acid chlorides, which are excellent electrophiles for the subsequent coupling step. Refluxing ensures the reaction goes to completion.

-

-

Step III: Amide Coupling

-

Procedure: Dissolve a second primary amine (0.01 mol) in a flask with 10% sodium hydroxide. Add the acid chloride from Step II dropwise. Shake the flask vigorously for 15 minutes, then reflux for 60 minutes.

-

Causality: The vigorous shaking and subsequent reflux provide the necessary energy to overcome the activation barrier for the reaction between the acid chloride and the second amine. The base neutralizes the HCl formed.

-

-

Workup and Recrystallization

-

Procedure: Cool the reaction mixture. The solid product will precipitate. Filter the crude product and recrystallize from a suitable solvent like methanol to obtain the pure N-phenyl-2-(phenyl-amino) acetamide derivative.[7]

-

Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent but crystallizes out upon cooling, leaving impurities behind in the solution.

-

Protocol 2: Characterization by Reversed-Phase HPLC

For purity analysis and quantification.

-

System Preparation: Use a C18 column (e.g., ODS2) with a UV detector set to 254 nm.[15]

-

Mobile Phase Preparation:

-

Solvent A: 0.14 M ammonium acetate buffer (pH 6.4).[15]

-

Solvent B: Acetonitrile/water (60:40 v/v).[15]

-

Causality: The buffered mobile phase maintains a consistent pH, ensuring reproducible ionization states and retention times for the analyte. The acetonitrile gradient allows for the elution of compounds with varying polarities.

-

-

Sample Preparation: Dissolve a small amount of the synthesized derivative in the mobile phase or a compatible solvent (e.g., acetonitrile). Filter through a 0.45 µm syringe filter.

-

Chromatographic Run:

-

Flow Rate: 1.0 mL/min.

-

Gradient: A linear gradient from 10% B to 100% B over 20 minutes is a good starting point. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Causality: The gradient elution ensures that both polar and non-polar compounds are effectively separated and eluted as sharp peaks within a reasonable timeframe.

-

-

Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The amino-phenyl-acetate framework represents a privileged scaffold in chemical biology and drug discovery. Its chemical properties are well-defined, with predictable reactivity patterns governed by fundamental electronic and steric principles. The synthetic accessibility of these derivatives, coupled with the rich potential for structural modification, allows for the fine-tuning of their pharmacological and toxicological profiles. By understanding the causal links between structure, synthesis, reactivity, and biological function, researchers can more effectively harness the power of this versatile chemical class to develop the next generation of targeted therapeutics.

References

- Zaki Dawood, N., Saeed, Z. F., & Saeed, B. B. (2022). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka.

- Chem-Impex.

- Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. CHEMICAL PROBLEMS.

- Momin, Y. H., Desai, S. P., & Chavan, P. A. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- Ucal, S., Khomutov, A. R., Häkkinen, M. R., & Weisell, J. (2015). Phenyl acetate as an acetylating agent of various primary amines.

- PubChem.

- Koleva, G., Tsvetanova, L., & Shivachev, B. (2008). Mechanism of the aminolysis of phenyl acetate: A computational study.

- PubChem.

- El-Agrody, A. M., et al. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.

- Somashekara, B., et al. (2012). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides.

- Ang, J. E., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed.

- Engelhardt, G., & Traunecker, W. (1984). Structure-activity relationships in further series of amino-halogen substituted phenyl-aminoethanols. PubMed.

- Bruice, T. C., & Willis, R. G. (1965). Aminolysis of Phenyl Acetates in Aqueous Solutions. VII. Observations on the Influence of Salts, Amine Structure, and Base Strength. Journal of the American Chemical Society.

- Ucal, S., et al. (2015). Selective acetylation of primary amino groups with phenyl acetate: Simple conversion of polyamines into N,N'-diacetyl derivatives.

- Ucal, S., et al. (2015). Selective acetylation of primary amino groups with phenyl acetate; simple synthesis of N,N´-diacetyl polyamines.

- ChemicalBook. METHYL (2-AMINO-PHENYL)

- Fülöp, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)

- González-Gálvez, D., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PMC - NIH.

- Jamil, N., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.

- Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)

- Ceylan, Ü., et al. (2019). 5-Phenyl thiophene amino phenol derivatives: Synthesis, spectroscopic characterization, computational study and antimicrobial activity.

- Al-Khawaja, A., et al. (2018).

- Costa, V. M., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI.

- Campodónico, P. R., et al. (2004). Kinetics and Mechanism of Aminolysis of Phenyl Acetates in Aqueous Solutions of Poly(ethylenimine). PubMed.

- De Quirós, A. R.-B., et al. (2002). High-Performance Liquid Chromatographic Analysis of Amino Acids in Edible Seaweeds after Derivatization with Phenyl Isothiocyanate.

- Pošta, S., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Open Access LMU.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenol, 4-amino-, 1-acetate | C8H9NO2 | CID 83783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. METHYL (2-AMINO-PHENYL)-ACETATE | 35613-44-6 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

- 9. basjsci.edu.iq [basjsci.edu.iq]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Next-Generation Amino-Linker Building Blocks: Engineering Solubility and Stability in Bioconjugates

Executive Summary: The Shift from "Holding" to "Functioning"

For decades, the linker in bioconjugation—specifically in Antibody-Drug Conjugates (ADCs)—was viewed merely as a bridge. Its sole job was to hold a payload to an antibody. The industry standard, Polyethylene Glycol (PEG), served this purpose but introduced significant liabilities: anti-PEG immunogenicity (ABC phenomenon), non-biodegradability, and heterogeneous conjugation profiles.

This guide details the transition to Novel Amino-Linkers —defined here as linkers built from amino acids (peptides) or amino-acid-derived polymers (polysarcosine). Unlike inert PEG chains, these building blocks are tunable, biodegradable, and actively contribute to the hydrophilicity and stability of the conjugate.

We will focus on two specific breakthroughs:

-

Polysarcosine (PSar): The "Stealth" Peptoid.

-

Hydrophilic/Branched Peptide Linkers: Solving the aggregation limit of Val-Cit-PABC.

The New Standard: Polysarcosine (PSar) vs. PEG

Polysarcosine (poly(N-methylglycine)) is a polypeptoid that mimics the protein-repelling properties of PEG but possesses a peptide backbone, making it biodegradable.

Comparative Technical Metrics

The following table summarizes the critical differences between the legacy standard (PEG) and the novel amino-linker (PSar).

| Feature | Polyethylene Glycol (PEG) | Polysarcosine (PSar) | Impact on Bioconjugate |

| Chemical Structure | Polyether (–CH₂CH₂O–)n | Polypeptoid (–N(Me)CH₂CO–)n | PSar is derived from endogenous sarcosine (N-methylglycine). |

| Immunogenicity | High Risk. Anti-PEG IgM/IgG observed in ~70% of population. | Negligible. "Stealth" polymer; no accelerated blood clearance (ABC). | PSar prevents rapid clearance upon repeat dosing. |

| Biodegradability | Non-biodegradable (accumulates in lysosomes >40 kDa). | Biodegradable. Breaks down into amino acids. | PSar eliminates long-term vacuolization toxicity. |

| Hydrophilicity | High | High (Comparable to PEG) | Both mask hydrophobic payloads (e.g., PBD dimers, MMAE). |

| Synthesis Control | Disperse (PDI > 1.05) unless discrete PEG is used. | Living Polymerization. Highly controlled length (PDI < 1.1). | PSar allows precise tuning of hydrodynamic radius. |

Mechanism of Action: The Stealth Effect

PSar forms a hydration shell around the conjugate similar to PEG. However, because it lacks the polyether backbone recognized by anti-PEG antibodies, it evades the immune surveillance that plagues PEGylated therapies.

Advanced Peptide Linkers: Beyond Val-Cit

The industry standard cleavable linker is Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) . While effective, it is hydrophobic. When conjugated to hydrophobic payloads (like MMAE) at high Drug-Antibody Ratios (DAR > 4), the entire complex aggregates, leading to rapid hepatic clearance.

The Solution: Novel Glutamic Acid-Val-Cit (E-Val-Cit) and Branched Linkers .

The "Hydrophilic Dendron" Concept

By incorporating acidic amino acids (Glutamic Acid, Aspartic Acid) or branched Lysine scaffolds adjacent to the cleavage site, we can force the conjugate to remain solvated even with hydrophobic payloads.

Diagram 1: The Cleavage & Release Mechanism

The following diagram illustrates the Cathepsin B-mediated cleavage of a Val-Cit-PABC linker, highlighting the self-immolative 1,6-elimination step.

Caption: Mechanism of Cathepsin B-mediated cleavage followed by self-immolative 1,6-elimination of the PABC spacer.

Experimental Protocol: Synthesis of a PSar-Val-Cit-PABC-MMAE Linker

This protocol describes the synthesis of a "Hybrid" linker: it uses Polysarcosine for solubility and Val-Cit-PABC for enzymatic release. This represents a state-of-the-art approach to high-DAR ADCs.

Prerequisites:

-

Technique: Solid Phase Peptide Synthesis (SPPS) & Solution Phase Conjugation.

-

Safety: Work in a fume hood; MMAE is a potent cytotoxin (nanomolar potency).

Phase 1: Solid Phase Assembly of the Peptide Core

-

Resin Loading: Use 2-Chlorotrityl chloride resin. Load Fmoc-Citrulline-OH in DCM/DIPEA (1:2 ratio).

-

Why: 2-Cl-Trt resin prevents racemization and allows cleavage of the protected peptide fragment under mild acid conditions (1% TFA).

-

-

Elongation:

-

Deprotect Fmoc (20% Piperidine in DMF).

-

Couple Fmoc-Valine-OH (HBTU/HOBt/DIPEA).

-

Novel Step: Couple Fmoc-Sarcosine-OH repeatedly or use Sarcosine N-carboxyanhydride (NCA) for rapid polymerization if a long PSar tail is desired. For this protocol, we assume a discrete Sar10 (10-mer) tag for defined solubility.

-

-

Cleavage from Resin: Treat with 1% TFA in DCM.

-

Result:HO-Sar10-Val-Cit-OH (Side chain protected, C-terminus free).

-

Phase 2: PABC Activation and Payload Coupling

-

PAB-OH Coupling: React the C-terminus of the peptide with p-aminobenzyl alcohol (PAB-OH) using EEDQ (coupling reagent) in Anhydrous DCM/MeOH (2:1).

-

Critical: EEDQ is preferred over HATU here to minimize racemization of Citrulline and prevent aniline oxidation.

-

-

Carbonate Activation: React the resulting Sar10-Val-Cit-PAB-OH with bis-(4-nitrophenyl) carbonate (PNP-carbonate) and DIPEA.

-

Result: An activated PNP-carbonate ester.

-

-

Payload Conjugation: Add Monomethyl Auristatin E (MMAE) and HOBt to the activated linker.

-

Stoichiometry: Use 1.2 eq of Linker to 1.0 eq of MMAE.

-

Time: 16-24 hours at RT in DMF.

-

-

Final Functionalization: React the N-terminal Sarcosine amine (after Fmoc removal if still present) with a Maleimide-NHS ester or Azide-NHS ester to create the handle for antibody conjugation.

Diagram 2: The Convergent Synthesis Workflow

Caption: Convergent synthesis workflow for a Polysarcosine-modified cleavable linker-payload.

Analytical Validation (QC)

Trustworthiness in bioconjugation relies on rigorous characterization. A simple LC-MS is insufficient for complex linkers.

-

HIC-HPLC (Hydrophobic Interaction Chromatography):

-

Purpose: Verify hydrophilicity.[1]

-

Expectation: The PSar-modified linker should elute significantly earlier (less hydrophobic) than a standard PEG-Val-Cit linker.

-

-

SEC (Size Exclusion Chromatography):

-

Purpose: Detect aggregation.

-

Pass Criteria: >95% Monomeric species. High Molecular Weight (HMW) aggregates indicate linker failure.

-

-

Ex Vivo Plasma Stability:

-

Incubate in human/mouse plasma for 7 days at 37°C.

-

Note: Val-Cit is stable in human plasma but susceptible to Ces1C in mouse plasma. If testing in mice, consider the Glu-Val-Cit variation, which blocks Ces1C activity.

-

References

-

Weber, B., et al. (2018). "Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation." Bioconjugate Chemistry. [Link]

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry. [Link]

-

Tsuchikama, K., & An, Z. (2018).[2] "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell. [Link]

-

Bargh, J. D., et al. (2019). "Cleavable linkers in antibody–drug conjugates."[2][3][4][] Chemical Society Reviews. [Link]

-

Dorywalska, M., et al. (2016). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma." Molecular Cancer Therapeutics. [Link]

Sources

- 1. Energy Landscapes of Supramolecular Peptide–Drug Conjugates Directed by Linker Selection and Drug Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Methyl vs. tert-Butyl Phenylacetate Derivatives

Executive Summary

This guide delineates the critical physicochemical, synthetic, and pharmacological divergences between Methyl Phenylacetate (MPA) and tert-Butyl Phenylacetate (TBPA) . While both share the phenylacetate scaffold—a privileged structure in non-steroidal anti-inflammatory drugs (NSAIDs) and fragrance chemistry—their ester moieties dictate vastly different behaviors.[1]

The Methyl derivative represents a "sterically accessible" ester, prone to rapid enzymatic hydrolysis and nucleophilic attack, making it an ideal transient prodrug moiety. Conversely, the tert-Butyl derivative acts as a "steric shield," offering robust resistance to nucleophilic attack (base hydrolysis) while introducing unique acid-lability and oxidative metabolic liabilities. This guide provides the decision-making framework for selecting between these derivatives in synthetic organic chemistry and drug discovery.

Part 1: Structural & Physicochemical Divergence[1]

The fundamental difference lies in the steric bulk and electronic influence of the alkoxy group.[1] The tert-butyl group exerts a massive steric demand compared to the methyl group, shielding the carbonyl carbon from nucleophilic trajectory (Burgi-Dunitz angle).

Comparative Physicochemical Profile

| Feature | Methyl Phenylacetate (MPA) | tert-Butyl Phenylacetate (TBPA) | Impact on Utility |

| Formula | MW difference affects atom economy. | ||

| Steric Bulk (Taft | 0.00 (Reference) | -1.54 | TBPA is ~30x more sterically hindered. |

| Lipophilicity (cLogP) | ~1.8 - 2.1 | ~3.2 - 3.5 | TBPA has higher membrane permeability but lower aqueous solubility. |

| Boiling Point | 218 °C (atm) | ~98 °C (12 mmHg) | TBPA is harder to distill at atm pressure without decomposition.[1] |

| Enolate Geometry | Mixtures (E/Z) | Predominantly (E)-enolate | TBPA gives higher stereocontrol in aldol/alkylation reactions. |

The "Steric Shield" Effect

In MPA, the carbonyl carbon is exposed.[1] In TBPA, the methyl groups of the tert-butyl moiety create a "hemispherical" shield. This prevents the approach of nucleophiles (like

Part 2: Synthetic Methodologies

The synthesis of these two derivatives requires distinct protocols. Standard Fischer esterification works for MPA but fails for TBPA due to the reversibility of the reaction and the tendency of tert-butanol to dehydrate to isobutylene under acid catalysis.

Synthesis Decision Tree

Figure 1: Synthetic decision tree highlighting the divergence in methodology required for the bulky tert-butyl group.

Part 3: Chemo-Orthogonality & Protecting Group Strategy[2]

This is the most critical application for researchers. MPA and TBPA belong to orthogonal protecting group sets.[1] This means one can be removed without affecting the other, allowing for precise regioselective chemistry on complex scaffolds (e.g., aspartic acid derivatives or multifunctional drugs).

Orthogonality Map

-

Base Hydrolysis (Saponification):

-

Acidolysis:

Visualization of Orthogonal Deprotection

Figure 2: Orthogonal deprotection pathways allowing selective unmasking of carboxylic acids.

Part 4: Pharmacological & Metabolic Implications

In drug design, the choice between Methyl and tert-Butyl is rarely arbitrary; it dictates the molecule's metabolic fate (DMPK).

Methyl Phenylacetate: The "Soft Drug" Approach

-

Metabolism: Rapidly hydrolyzed by Carboxylesterases (CES1/CES2) in the plasma and liver.[1]

-

Application: Used to mask polarity to cross the gut wall or blood-brain barrier.[1] Once inside, it is stripped to the active acid (Phenylacetic acid).

-

Risk: High peak concentrations of the free acid; potential for methanol toxicity (rare at therapeutic doses).[1]

tert-Butyl Phenylacetate: The "Metabolic Switch"

-

Hydrolytic Stability: Highly resistant to CES enzymes.[1] It does not function well as a simple prodrug for the acid because it will not hydrolyze in vivo at appreciable rates.[1]

-

Oxidative Liability: The tert-butyl group is a "grease ball" that attracts CYP450 enzymes (specifically CYP3A4 and CYP2C9).

-

Metabolic Pathway:

-

Toxicity: Can release isobutylene or tert-butanol (a metabolic dead-end with long half-life).

Part 5: Experimental Protocols

Protocol A: Synthesis of tert-Butyl Phenylacetate (Boc-Anhydride Method)

Best for lab-scale synthesis where isobutylene gas is impractical.

Reagents: Phenylacetic acid (1.0 eq),

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Dissolution: Dissolve Phenylacetic acid (10 mmol) in anhydrous THF (30 mL).

-

Activation: Add

(20 mmol) and DMAP (1 mmol). Note: Gas evolution ( -

Reaction: Stir at room temperature for 12–24 hours. The

activates the acid, forming a mixed anhydride which is then attacked by -

Workup: Quench with saturated

. Extract with EtOAc.[1] Wash organic layer with -

Purification: Silica gel chromatography (Hexanes/EtOAc). TBPA elutes much faster than the acid.[1]

Protocol B: Selective Hydrolysis of Methyl Ester in presence of tert-Butyl

Demonstrating Orthogonality.

Reagents: Methyl phenylacetate derivative (1.0 eq),

-

Dissolution: Dissolve substrate in THF/Water mixture at 0°C.

-

Addition: Add solid

in one portion. -

Monitoring: Warm to RT. Monitor by TLC.[1][3] The Methyl ester will disappear; the tert-Butyl ester will remain intact.[1]

-

Quench: Carefully acidify to pH 4 with

(Do not go lower or use strong acid with heat, or -

Extraction: Extract the mono-acid with DCM.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] John Wiley & Sons.[1][4] (Standard reference for orthogonality and stability conditions).

-

Metabolic stability of tert-butyl esters vs methyl esters . Journal of Medicinal Chemistry. (2023).[1] Discusses the CES1 resistance of tert-butyl groups vs methyl esters in prodrug design.

-

Synthesis of tert-butyl esters via Boc2O . Organic Letters. (2006).[1] "Mild and efficient synthesis of tert-butyl esters".

-

Hydrolysis kinetics of esters . Journal of the Chemical Society.[1][5] Steric effects in the hydrolysis of alkyl esters (Methyl vs t-Butyl).

-

Enolate Geometry of Phenylacetates . Journal of the American Chemical Society.[1][5] Comparison of E/Z enolates of methyl vs tert-butyl phenylacetate.

Sources

Methodological & Application

Application Notes and Protocols: Amide Coupling Conditions for 4-(3-aminopropyl)phenylacetate Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(3-aminopropyl)phenylacetate linker is a valuable bifunctional molecule frequently employed in bioconjugation, drug delivery, and proteomics. Its structure presents a primary amine for amide bond formation and a phenylacetate moiety that can be enzymatically cleaved, offering a versatile tool for creating cleavable conjugates. However, the presence of a phenolic hydroxyl group and an ester linkage introduces specific challenges during amide coupling that require careful consideration to ensure high yields and product purity. This guide provides an in-depth analysis of the critical parameters for successful amide coupling with this linker, offering field-proven insights and detailed protocols to navigate potential side reactions and optimize outcomes.

I. Understanding the Chemistry: Key Considerations for 4-(3-aminopropyl)phenylacetate

The successful amide coupling of a carboxylic acid to the primary amine of 4-(3-aminopropyl)phenylacetate hinges on chemoselectivity. Two principal side reactions must be mitigated: O-acylation of the phenolic hydroxyl group and hydrolysis of the acetate ester.

-

O-Acylation of the Phenol: The phenolic hydroxyl group is nucleophilic and can compete with the primary amine for reaction with the activated carboxylic acid, leading to the formation of an undesired ester byproduct. The propensity for O-acylation is influenced by the reactivity of the coupling reagent and the reaction conditions.

-

Hydrolysis of the Acetate Ester: While amides are generally more stable than esters, the conditions employed during amide coupling, particularly if aqueous workups are involved or if the reaction is run under non-anhydrous conditions, can lead to the hydrolysis of the acetate ester, yielding a phenolic acid derivative.[1][2]

To address these challenges, two primary strategies can be employed: the use of optimized coupling conditions to favor N-acylation and the implementation of a protecting group strategy for the phenolic hydroxyl.

II. Strategic Approaches to Amide Coupling

A. Direct Coupling without Phenol Protection

Direct amide coupling without protection of the phenol is often the most efficient approach, provided that the reaction conditions are carefully controlled to favor N-acylation over O-acylation. This typically involves the use of milder coupling reagents and stringent control of reaction parameters.

Causality Behind Experimental Choices:

-

Choice of Coupling Reagent: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like N-hydroxysuccinimide (NHS), are often preferred for their ability to form a stable, amine-reactive NHS ester, which minimizes side reactions.[3] While highly efficient, uronium/aminium-based reagents like HATU and HBTU can be more reactive and may increase the risk of O-acylation if not used judiciously.[4][5] The order of addition is critical; pre-activation of the carboxylic acid before the introduction of the amine-linker can minimize the exposure of the phenol to the highly reactive coupling agent.[5]

-

Role of Additives: Additives like NHS or 1-hydroxybenzotriazole (HOBt) not only enhance coupling efficiency and reduce racemization but also form active esters that are more selective towards primary amines over phenols, thereby mitigating O-acylation.[6]

-

Solvent and Temperature: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are recommended to prevent hydrolysis of the acetate ester.[7] Running the reaction at ambient temperature is generally sufficient and avoids potential side reactions that may be promoted at elevated temperatures.

B. Phenol Protection Strategy

In cases where O-acylation is a persistent issue, particularly with highly reactive carboxylic acids or when using more forceful coupling reagents, protecting the phenolic hydroxyl group is a robust strategy.

Causality Behind Experimental Choices:

-

Choice of Protecting Group: The ideal protecting group should be easy to install, stable to the amide coupling conditions, and readily removable under mild conditions that do not affect the newly formed amide bond or the acetate ester.[8] Ether-based protecting groups are generally suitable.[8][9]

-

Deprotection: The deprotection conditions must be carefully chosen to avoid cleavage of the desired amide or ester functionalities.

III. Experimental Protocols

Protocol 1: Direct Amide Coupling using EDC/NHS

This protocol is recommended as a starting point for the direct coupling of a carboxylic acid to 4-(3-aminopropyl)phenylacetate.

Workflow Diagram:

Figure 1: Workflow for EDC/NHS mediated amide coupling.

Materials:

-

Carboxylic acid

-

4-(3-aminopropyl)phenylacetate hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and NHS (1.2 eq.) in anhydrous DMF.

-

Activation: Add EDC (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes. The formation of the NHS active ester can be monitored by TLC or LC-MS.

-

Amine Addition: In a separate flask, dissolve 4-(3-aminopropyl)phenylacetate hydrochloride (1.1 eq.) in anhydrous DMF and add DIPEA (1.2 eq.) to neutralize the hydrochloride salt. Stir for 5 minutes.

-

Coupling: Add the amine solution to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

This protocol is suitable for more challenging couplings but requires careful control to minimize O-acylation.

Workflow Diagram:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hepatochem.com [hepatochem.com]

- 7. synplechem.com [synplechem.com]

- 8. learninglink.oup.com [learninglink.oup.com]

- 9. organic-synthesis.com [organic-synthesis.com]

Reductive amination strategies for Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate

An Application Guide to the Synthesis of Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate via Reductive Amination

Introduction: The Strategic Importance of Reductive Amination

The synthesis of primary amines is a cornerstone of modern pharmaceutical and medicinal chemistry, with these moieties being prevalent in a vast array of biologically active compounds.[1][2] Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate is a valuable synthetic intermediate, featuring a primary amine that serves as a versatile handle for further molecular elaboration in drug discovery programs. Among the myriad methods for C-N bond formation, reductive amination stands out for its efficiency, operational simplicity, and broad applicability.[1][3] It represents one of the most powerful tools for synthesizing amines from readily available carbonyl compounds.[4]

This application note provides a comprehensive guide for researchers and drug development professionals on the strategic synthesis of Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate. The core transformation involves the reductive amination of its aldehyde precursor, Tert-butyl 2-(4-(3-oxopropyl)phenyl)acetate , using an ammonia source. We will delve into the mechanistic underpinnings of this reaction, compare key strategic choices in reagents, and provide detailed, validated protocols for its successful execution and characterization.

Part 1: The Mechanism and Key Strategic Considerations

Reductive amination is a robust method that converts a carbonyl group into an amine through an intermediate imine.[4] The overall process can be dissected into two critical stages: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction.

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.[4] Under weakly acidic conditions, this intermediate readily dehydrates to form an imine. The equilibrium is driven towards the imine by the removal of water or by operating under conditions that favor its formation.[4]

-

Reduction: The C=N double bond of the imine is then reduced by a suitable hydride-donating reagent to yield the final amine product.[5]

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion much faster than it reduces the starting carbonyl compound.[6][7]

Caption: General mechanism of reductive amination.

Choosing the Right Reducing Agent: A Comparative Analysis

The choice of reducing agent is the most critical parameter in designing a successful reductive amination protocol. While numerous reagents exist, sodium triacetoxyborohydride and sodium cyanoborohydride are two of the most common choices, each with distinct advantages and disadvantages.[8]

| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) |

| Selectivity | Excellent. Reduces iminium ions much faster than aldehydes/ketones. Can be used in a one-pot procedure.[6] | Good. Also selective for iminium ions over carbonyls, allowing for one-pot reactions.[7][9] |

| Reactivity | Mild and effective. Does not reduce more stable functional groups.[10][11] | Generally effective, but can be sluggish with hindered substrates. |

| Optimal pH | Tolerates weakly acidic conditions (often used with catalytic acetic acid).[12] | Requires mildly acidic conditions (pH ~4-6) for optimal performance.[13] |

| Safety & Toxicity | Significantly safer. Byproducts are acetic acid and borates.[14] | Highly Toxic. Can liberate highly toxic hydrogen cyanide (HCN) gas, especially under strongly acidic conditions or during workup.[7][9] |

| Solvent Compatibility | Best in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or THF.[11][15] | Commonly used in protic solvents like methanol (MeOH) or ethanol (EtOH).[9] |

| Workup | Generally straightforward aqueous quench and extraction. | Requires careful quenching with an oxidizing agent (e.g., bleach) to destroy residual cyanide. |

| Recommendation | Highly Recommended. The preferred reagent for modern synthesis due to its high efficacy and superior safety profile.[10][14] | Use with extreme caution. Largely superseded by NaBH(OAc)₃ for safety reasons. |

Given its superior safety profile, comparable or often better yields, and operational simplicity, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the recommended reagent for the synthesis of Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate.[10][14]

Part 2: Detailed Experimental Protocols

This section provides a step-by-step protocol for the synthesis of the target amine, beginning from its aldehyde precursor.

Caption: Recommended workflow for synthesis and purification.

Protocol: Synthesis using Sodium Triacetoxyborohydride (STAB)

This direct, one-pot procedure is highly efficient and represents the current state-of-the-art for this transformation.[10]

Materials and Reagents:

| Reagent | Formula | MW | Mmol | Equiv. | Amount |

| Tert-butyl 2-(4-(3-oxopropyl)phenyl)acetate | C₁₅H₂₀O₃ | 248.32 | 1.0 | 1.0 | 248 mg |

| Ammonium Acetate | CH₃COONH₄ | 77.08 | 5.0 | 5.0 | 385 mg |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 1.5 | 1.5 | 318 mg |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | - | - | - | 10 mL |

| Saturated NaHCO₃ (aq.) | - | - | - | - | ~20 mL |

| Deionized Water | H₂O | - | - | - | ~20 mL |

| Brine | - | - | - | - | ~20 mL |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | As needed |

| Dichloromethane (DCM) | CH₂Cl₂ | - | - | - | For extraction |

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Tert-butyl 2-(4-(3-oxopropyl)phenyl)acetate (1.0 equiv, 248 mg) and ammonium acetate (5.0 equiv, 385 mg).

-

Rationale: Ammonium acetate serves as a convenient, solid source of ammonia in situ. A large excess is used to drive the imine formation equilibrium forward.

-

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 10 mL) to the flask. Stir the mixture at room temperature for 20-30 minutes until the solids are fully dissolved.

-

Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 equiv, 318 mg) portion-wise over 5 minutes.

-

Rationale: STAB is a mild and selective reducing agent that can be added directly to the mixture of the carbonyl and amine.[6] Portion-wise addition helps to control any initial exotherm.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 3-12 hours.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Rationale: The basic quench neutralizes any remaining acetic acid from the reagent and hydrolyzes any unreacted borohydride species.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL).

-

Rationale: Washing removes water-soluble impurities and salts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of dichloromethane (DCM) with an increasing percentage of methanol (e.g., 0% to 10% MeOH in DCM) is typically effective for separating the amine product.

Part 3: Product Characterization and Troubleshooting

Expected Characterization Data for Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate (C₁₅H₂₃NO₂): [16]

-

Molecular Weight: 249.35 g/mol

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the tert-butyl group (~1.45 ppm, s, 9H), the benzylic CH₂ (~3.55 ppm, s, 2H), the aromatic protons (~7.1-7.2 ppm, m, 4H), and the two aliphatic CH₂ groups of the aminopropyl chain (~1.8 ppm, m, 2H; ~2.6 ppm, t, 2H; ~2.7 ppm, t, 2H). The NH₂ protons will appear as a broad singlet.

-

¹³C NMR (CDCl₃, 101 MHz): Expect signals for the ester carbonyl (~171 ppm), aromatic carbons (~128-140 ppm), the tert-butyl quaternary carbon (~81 ppm) and methyls (~28 ppm), and the aliphatic carbons of the side chains.

-

Mass Spectrometry (ESI+): Expect to observe the protonated molecule [M+H]⁺ at m/z = 250.4.

Troubleshooting Guide:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reducing agent.- Reagent degradation due to moisture.- Reaction time too short. | - Use 1.5-2.0 equivalents of fresh NaBH(OAc)₃.- Ensure all glassware and solvents are anhydrous.- Allow the reaction to run for a longer period (up to 24h). |

| Low Yield | - Inefficient imine formation.- Product loss during aqueous workup.- Incomplete extraction. | - Add 1 equivalent of glacial acetic acid to catalyze imine formation.[12]- Ensure the aqueous layer is basic (pH > 9) before extraction to keep the amine in its free-base form.- Increase the number of extractions with DCM or ethyl acetate. |

| Side Product Formation (e.g., Alcohol) | - Use of a non-selective reducing agent.- Water present in the reaction mixture. | - Confirm the identity and quality of NaBH(OAc)₃. It is highly selective and should not reduce the aldehyde.[10]- Ensure anhydrous conditions. |

| Dialkylation Product | - The newly formed primary amine reacts with another molecule of aldehyde. | - This is less common with ammonia but possible. A stepwise procedure (pre-forming the imine, then adding a reducing agent like NaBH₄) can sometimes mitigate this.[10] |

Conclusion

The reductive amination of Tert-butyl 2-(4-(3-oxopropyl)phenyl)acetate provides a reliable and high-yielding pathway to the desired primary amine, Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate. The use of sodium triacetoxyborohydride as the reducing agent is strongly advocated due to its exceptional selectivity, operational simplicity, and superior safety profile compared to alternatives like sodium cyanoborohydride. The protocol detailed herein is robust and can be readily adapted for various scales, making it a valuable tool for researchers in the field of drug discovery and development.

References

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11869-11911. [Link]

-

Sattelle, B. M., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)₃. Analytical and Bioanalytical Chemistry, 381(6), 1130-1137. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]

-

Touchette, K. M. (2006). A Multistep Synthesis of a Drug-like Molecule. Journal of Chemical Education, 83(6), 929. [Link]

-

Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. [Link]

-

Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(18), 10256-10376. [Link]

-

Jiang, H., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)₃. ResearchGate. [Link]

-

S., S., & K., S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Asian Journal of Chemical Sciences. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

The Org Chem Guy. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]

-

JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

-

Borrello, M. T. (2014). Is anyone familiar with a reductive amination? ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

10X CHEM. (n.d.). tert-butyl 2-[4-(3-aminopropyl)phenyl]acetate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Sodium cyanoborohydride [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. youtube.com [youtube.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 16. 10xchem.com [10xchem.com]

Application Note: Scalable Synthesis of Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate

Executive Summary

This Application Note details a robust, scalable synthetic route for Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate , a critical bifunctional linker used in the development of PROTACs, peptidomimetics, and integrin antagonists.

The synthesis addresses a specific chemoselective challenge: generating a primary amine from a precursor while preserving an acid-labile tert-butyl ester. Conventional acid-mediated hydrolysis of nitriles or amides is incompatible with the tert-butyl group. Therefore, this protocol utilizes a Heck coupling followed by a base-mediated global hydrogenation , ensuring the integrity of the ester moiety.

Key Process Features

-

Orthogonal Protection: Utilizes the steric bulk of the tert-butyl group to survive basic hydrogenation.

-

Convergent Synthesis: 3-step linear sequence with high atom economy.

-

Scalability: Avoids flash chromatography for intermediates; relies on crystallization and extraction.

Strategic Route Selection & Retrosynthesis

The design philosophy prioritizes the stability of the tert-butyl ester. We disconnect the molecule at the styrenyl position, suggesting a Palladium-catalyzed coupling between a 4-bromophenyl precursor and a 3-carbon nitrogen source.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic strategy isolating the Heck coupling as the key construct step.

Detailed Experimental Protocol

Stage 1: Chemoselective Esterification

Objective: Protect 4-bromophenylacetic acid as a tert-butyl ester without using hazardous isobutylene gas. Mechanism: DMAP-catalyzed attack of tert-butanol on the mixed anhydride formed by Boc₂O.

Reagents:

-

4-Bromophenylacetic acid (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

-

DMAP (0.1 equiv)

-

tert-Butanol (solvent/reagent, excess) or THF/t-BuOH mixture.

Protocol:

-

Charge a reactor with 4-bromophenylacetic acid and THF (5 vol).

-

Add Boc₂O (2.0 equiv) and DMAP (0.1 equiv).

-

Heat the mixture to 50°C. Note: CO₂ evolution will occur; ensure proper venting.

-

IPC (In-Process Control): Monitor by TLC or HPLC until starting acid is <1%.

-

Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[1] Wash organics with 1M citric acid (to remove DMAP) and brine.

-

Isolation: Concentrate under reduced pressure. The product, tert-butyl 2-(4-bromophenyl)acetate, is typically obtained as a pale yellow oil that crystallizes upon standing.

Stage 2: Heck Coupling with Acrylonitrile

Objective: Install the 3-carbon chain via C-C bond formation. Critical Parameter: Control of the reaction temperature to prevent polymerization of acrylonitrile.

Reagents:

-

tert-butyl 2-(4-bromophenyl)acetate (1.0 equiv)

-

Acrylonitrile (1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

Tri-o-tolylphosphine (P(o-tol)₃) (4 mol%)

-

Triethylamine (TEA) (2.5 equiv)

-

Solvent: DMF or DMAc (Dimethylacetamide)

Protocol:

-

In a nitrogen-purged reactor, dissolve the aryl bromide in DMF (10 vol).

-

Add TEA, Pd(OAc)₂, and P(o-tol)₃. Degas the solution (sparge with N₂ for 15 min).

-

Add Acrylonitrile via syringe/addition funnel.

-

Heat to 100°C for 12–16 hours.

-

IPC: Monitor for consumption of aryl bromide.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute filtrate with water and extract with Ethyl Acetate (3x).[1][2]

-

Purification: The crude usually contains phosphine oxides. Pass through a short silica plug eluting with Hexanes/EtOAc (9:1) or recrystallize from Ethanol if solid.

-

Product: (E)-tert-butyl 2-(4-(2-cyanovinyl)phenyl)acetate.

Stage 3: Global Hydrogenation (Nitrile & Alkene Reduction)

Objective: Reduce the unsaturated nitrile to the saturated primary amine without cleaving the ester. Scientific Insight: Raney Nickel is superior here. Pd/C often poisons with amines or results in incomplete reduction of the nitrile. Ammonia is required to suppress secondary amine formation (dimerization) via the retro-imine mechanism.

Reagents:

-

Heck Product (from Stage 2)

-

Raney Nickel (aqueous slurry, 20 wt% loading)

-

Ammonia (7N in Methanol) (5-10 equiv)

-

Hydrogen Gas (H₂)

Protocol:

-

Safety Warning: Raney Nickel is pyrophoric when dry. Handle under water or inert atmosphere.

-

Dissolve the Heck product in Methanolic Ammonia (10 vol).

-

Transfer to a hydrogenation autoclave (Parr reactor).

-

Add the Raney Nickel slurry (washed with MeOH prior to addition).

-

Pressurize to 5–10 bar (70–145 psi) H₂.

-

Stir vigorously at 40–50°C for 24 hours.

-

IPC: Monitor for disappearance of the nitrile peak (IR ~2220 cm⁻¹) and alkene.

-

Workup: Carefully filter the catalyst over Celite (keep wet!). Concentrate the filtrate to remove ammonia and MeOH.

-

Isolation: The residue is the free amine. For storage, convert to the Oxalate or Fumarate salt by treating with 1 equiv of acid in Et₂O/EtOH. Do not use HCl/Dioxane as it will cleave the t-butyl ester.

Process Data & Specifications

Reaction Parameters Summary

| Step | Transformation | Catalyst/Reagent | Critical Solvent | Temp (°C) | Yield (Typical) |

| 1 | Esterification | Boc₂O / DMAP | THF / t-BuOH | 50 | 90-95% |

| 2 | Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | DMF | 100 | 75-85% |

| 3 | Hydrogenation | Raney Ni / NH₃ | MeOH | 45 | 80-88% |

Analytical Specifications (Target Molecule)

-

Appearance: Colorless oil (free base) or White solid (salt).

-

¹H NMR (400 MHz, CDCl₃):

- 7.15 (m, 4H, Ar-H)

- 3.48 (s, 2H, Ar-CH ₂-CO)

- 2.70 (t, 2H, -CH ₂-NH₂)

- 2.60 (t, 2H, Ar-CH ₂-CH₂)

- 1.75 (m, 2H, -CH₂-CH ₂-CH₂)

- 1.44 (s, 9H, t-Butyl)[2]

-

Mass Spectrometry: [M+H]⁺ calc. 250.17, obs. 250.2.

Process Logic & Safety Workflow

The following diagram illustrates the decision matrix for the critical hydrogenation step, ensuring safety and chemical selectivity.

Figure 2: Workflow for the safe hydrogenation of nitrile intermediates.

References

-

Goossen, L. J., et al. (2001). "Pd-catalyzed synthesis of arylacetic acid derivatives." Angewandte Chemie International Edition. Link

-

Ma, S., & Jiao, N. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Halides with Acrylic Acid Esters." Journal of Organic Chemistry. Link

-

Greenfield, H. (1967). "The Hydrogenation of Nitriles to Primary Amines." Industrial & Engineering Chemistry Product Research and Development. Link

-

Organic Chemistry Portal. (2023). "Synthesis of Amines by Reduction of Nitriles." Organic Chemistry Portal. Link

-

BenchChem. (2025).[1] "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide." BenchChem Application Notes. Link

Sources

Troubleshooting & Optimization

Removing residual palladium from phenylacetate linker synthesis

Topic: Removing Residual Palladium from Phenylacetate Linker Synthesis

Welcome to the Purification Tech Hub

Status: Online | Tier: Senior Application Support Ticket Context: User is synthesizing phenylacetate-based linkers (common in ADCs/PROTACs) via Pd-catalysis (Suzuki/Sonogashira). Critical Constraint: Phenylacetate esters are hydrolytically sensitive at the benzylic position. Harsh scavenging conditions (high heat, strong bases) will degrade the linker.

PART 1: DIAGNOSTIC TRIAGE (Start Here)

Before adding reagents, you must identify the "species" of palladium you are fighting. Palladium exists in two primary states in your crude reaction mixture, and they require different removal strategies.

The Palladium Speciation Decision Tree

Use this logic flow to determine your primary purification vector.

Figure 1: Diagnostic logic for selecting the appropriate palladium removal strategy based on initial load and linker stability.

PART 2: SCAVENGER SELECTION GUIDE

The Challenge: Phenylacetate linkers contain an ester group with an acidic

-

Risk: Strong basic amine scavengers (e.g., WAX resins, pure amine silica) can cause hydrolysis or epimerization (if chiral).

-

Solution: Use neutral or acidic scavengers with high affinity for Pd(II) and Pd(0).

Comparative Scavenger Matrix

| Scavenger Type | Functional Group | Mechanism | Phenylacetate Compatibility | Rec. Pd Species |

| SiliaMetS® Thiol | Si-(CH₂)₃-SH | Ligand Exchange | High (Neutral pH) | Pd(II), Pd(0) |

| SiliaMetS® DMT | Dimercaptotriazine | Chelation (N/S) | High (Robust, Neutral) | Pd(II), Pd(0) |

| Activated Carbon | Carbon Matrix | Adsorption | Medium (Fines can clog; pH varies) | Pd(Black), Colloids |